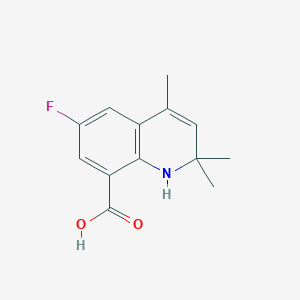![molecular formula C16H17N7O2S B11183483 2-(morpholin-4-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11183483.png)
2-(morpholin-4-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(morpholin-4-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is a complex organic compound that features a pyrimidine core substituted with a morpholine ring and a phenyl-tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution, where a halogenated pyrimidine intermediate reacts with morpholine.
Attachment of the Phenyl-Tetrazole Moiety: The phenyl-tetrazole group is attached through a thiol-ene reaction, where a thiol-functionalized pyrimidine reacts with a phenyl-tetrazole derivative under UV light or radical initiators.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenyl-tetrazole moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, leading to the formation of amines or dihydropyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(morpholin-4-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological processes and pathways, particularly those involving sulfur and nitrogen-containing heterocycles.
Industrial Chemistry: The compound’s reactivity and stability make it useful in various industrial applications, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The phenyl-tetrazole moiety may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline
- 2-ethoxy-1-[[(2’-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole]-7-methyl ester
Uniqueness
2-(morpholin-4-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is unique due to its combination of a pyrimidine core, a morpholine ring, and a phenyl-tetrazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the morpholine ring enhances the compound’s solubility and bioavailability, while the phenyl-tetrazole moiety provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C16H17N7O2S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H17N7O2S/c24-14-10-12(17-15(18-14)22-6-8-25-9-7-22)11-26-16-19-20-21-23(16)13-4-2-1-3-5-13/h1-5,10H,6-9,11H2,(H,17,18,24) |
InChI Key |
YDFBNIIWZLREHO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=O)N2)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate](/img/structure/B11183408.png)
![2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]hexahydropyrimidine-4-carboxamide](/img/structure/B11183419.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one](/img/structure/B11183427.png)
![6-(4-fluorophenyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11183434.png)
![5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2(3H)-one](/img/structure/B11183438.png)
![10-benzoyl-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11183449.png)
![10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11183452.png)

![6-(3-chlorophenyl)-5-propanoyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B11183462.png)
![4,7-dioxo-N-[4-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11183463.png)
![5'-(4-Methoxyphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B11183471.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxynaphthalene-1-carboxamide](/img/structure/B11183476.png)
![2-(Isoquinoline-1-carbonyl)-4-[5-(pyridin-4-YL)-1,3,4-oxadiazol-2-YL]-8-oxa-2-azaspiro[4.5]decane](/img/structure/B11183482.png)
![1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carbonyl}isoquinoline](/img/structure/B11183493.png)
